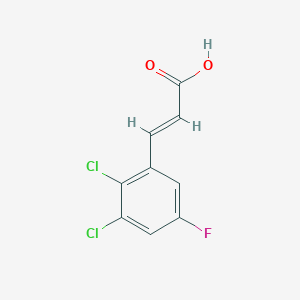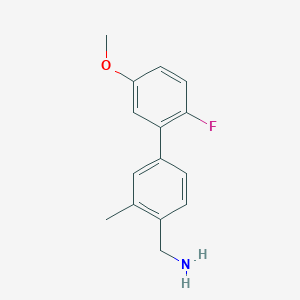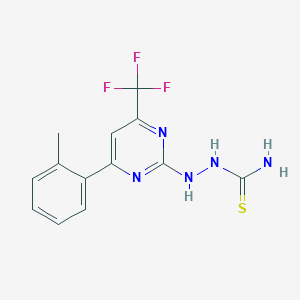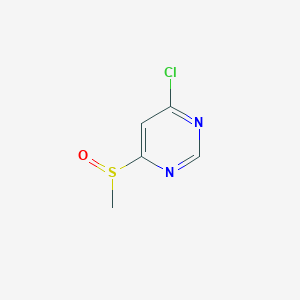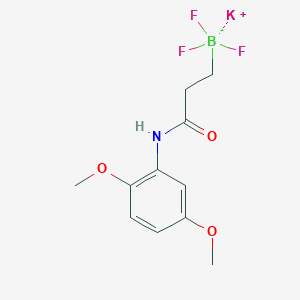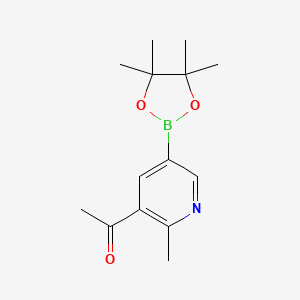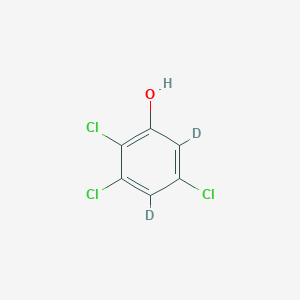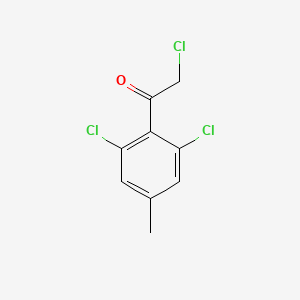![molecular formula C86H132N4O12P- B13727349 2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step may involve the preparation of intermediate compounds, followed by their sequential coupling to form the final product. Each step typically requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment. The process would be optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions it undergoes depend on the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and catalyst must be carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis.
Biology: In biology, the compound may be used in studies involving cell signaling, membrane dynamics, or protein interactions. Its ability to interact with biological molecules makes it a useful probe in biochemical research.
Medicine: In medicine, this compound may have potential therapeutic applications. It could be investigated for its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: In industry, the compound may be used in the production of specialty chemicals, materials, or pharmaceuticals. Its unique properties could be harnessed for various industrial applications.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the compound’s structure and the context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds may include other complex organic molecules with analogous functional groups or structural motifs. Examples might include other phospholipids, indole derivatives, or long-chain fatty acid esters.
Uniqueness: What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with biological molecules in distinct ways, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C86H132N4O12P- |
|---|---|
Poids moléculaire |
1445.0 g/mol |
Nom IUPAC |
2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C86H133N4O12P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-80(92)99-68-72(102-81(93)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)69-101-103(95,96)100-65-62-88-84(94)98-67-66-97-64-61-87-79(91)54-40-37-47-63-90-76-60-58-71-49-44-46-51-74(71)83(76)86(5,6)78(90)53-39-36-38-52-77-85(3,4)82-73-50-45-43-48-70(73)57-59-75(82)89(77)7/h36,38-39,43-46,48-53,57-60,72,77H,8-35,37,40-42,47,54-56,61-69H2,1-7H3,(H,87,91)(H,88,94)(H,95,96)/p-1/b39-36+,52-38+,78-53+/t72-,77?/m1/s1 |
Clé InChI |
CGOULOAYYBYTKS-LYDGUNMJSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C=C\C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


